![molecular formula C16H15FN4O2 B2564334 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894018-32-7](/img/structure/B2564334.png)
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
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Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrrolidin-3-yl urea and has shown promising results in various biological studies.
Scientific Research Applications
Pyridinoline Cross-Links in Bone Metabolism
Pyridinoline (Pyr) cross-links are a significant focus in the study of bone metabolism and diseases. Pyr and its related compounds, like deoxypyridinoline (Dpyr), are collagen cross-links released during bone resorption and can be measured in urine. These markers are valuable for diagnosing and monitoring metabolic bone diseases, such as osteoporosis and Paget's disease. For instance, Delmas et al. (1993) developed an immunoassay for Pyr to assess urinary excretion, which could be useful for clinical investigation of metabolic bone diseases (Delmas et al., 1993).
Fluorinated Compounds in Environmental Health
Per- and poly-fluoroalkyl substances (PFASs) are fluorinated chemicals with widespread industrial and household applications, raising concerns about environmental health. A study by Ji et al. (2021) found associations between urinary PFAS levels and increased risk of COVID-19 infection, indicating the potential immunomodulatory effects of environmental exposure to fluorinated compounds (Ji et al., 2021).
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-11-3-5-14(6-4-11)21-10-13(8-15(21)22)20-16(23)19-12-2-1-7-18-9-12/h1-7,9,13H,8,10H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHNMYVLMZRJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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